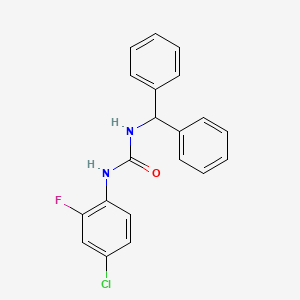![molecular formula C22H21NO6 B4769198 4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4769198.png)
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is an anticoagulant medication that is commonly used to prevent blood clots. Warfarin is a synthetic derivative of coumarin, a natural plant compound that has been used for centuries as a medicine and a flavoring agent. Warfarin was first synthesized in the 1940s and has since become one of the most widely prescribed medications in the world.
Mécanisme D'action
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. Vitamin K is required for the production of clotting factors II, VII, IX, and X, and warfarin blocks the enzyme responsible for converting vitamin K to its active form. This results in a decrease in the production of clotting factors and a reduction in the ability of the blood to clot.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its anticoagulant properties, warfarin has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been shown to modulate the expression of genes involved in a variety of biological processes, including cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a widely used and well-studied anticoagulant that has a number of advantages for laboratory experiments. This compound is readily available and relatively inexpensive, making it an attractive option for researchers. However, warfarin has a number of limitations, including its narrow therapeutic window, which requires careful monitoring of dosing to avoid bleeding or clotting complications.
Orientations Futures
There are a number of potential future directions for research on warfarin. One area of interest is the development of new anticoagulant medications that have fewer side effects and a wider therapeutic window than warfarin. Another area of interest is the identification of new uses for warfarin, such as its potential role in the treatment of cancer or other diseases. Additionally, further research is needed to better understand the molecular mechanisms underlying the biochemical and physiological effects of warfarin.
Applications De Recherche Scientifique
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties and has been shown to be effective in preventing blood clots in a variety of clinical settings. This compound is commonly used to prevent stroke in patients with atrial fibrillation, to prevent deep vein thrombosis and pulmonary embolism in patients undergoing surgery, and to treat and prevent blood clots in patients with cancer.
Propriétés
IUPAC Name |
4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-3-4-6-16-12-21(25)29-20-10-14(2)9-19(22(16)20)28-13-18(24)15-7-5-8-17(11-15)23(26)27/h5,7-12H,3-4,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOASCQNRZOZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B4769119.png)
![4-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4769128.png)

![2-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4769148.png)

![6-(4-fluorophenyl)-4-(4-iodophenyl)-2-methyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4769157.png)
![5-(2,4-dimethylbenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4769167.png)
![N-(3-chloro-4-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4769168.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4769186.png)
![ethyl [6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4769187.png)
![N-(4-{2-oxo-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4769192.png)
![ethyl 4-({[3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4769204.png)
![4-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4769210.png)
![2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4769212.png)
